

solubility of 2-(Perfluorohexyl)ethanethiol

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Compound of Interest

Compound Name: 2-(Perfluorohexyl)ethanethiol

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An In-depth Technical Guide to the Solubility of **2-(Perfluorohexyl)ethanethiol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of **2-(Perfluorohexyl)ethanethiol** (C₈H₅F₁₃S), a specialized fluorinated thiol critical for advancements in surface science, nanotechnology, and bioconjugation. As a Senior Application Scientist, this document moves beyond theoretical principles to offer field-proven insights into the unique solubility characteristics conferred by its segmented amphiphilic structure—a highly hydrophobic and oleophobic perfluorohexyl tail, a short hydrocarbon spacer, and a reactive thiol headgroup. We will explore the physicochemical properties that govern its solubility in various media, present available solubility data, and provide a detailed, self-validating experimental protocol for its precise determination. This guide is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work.

Introduction and Physicochemical Profile

2-(Perfluorohexyl)ethanethiol, also known by its systematic IUPAC name 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-thiol, is an organosulfur compound belonging to the broader class of per- and polyfluoroalkyl substances (PFAS).^{[1][2]} Its molecular structure consists of a C₆F₁₃ perfluorinated "tail," a short ethylene (-CH₂CH₂-) hydrocarbon "spacer," and a terminal thiol (-SH) functional "headgroup."^{[2][3]} This unique segmented structure imparts a distinct set of properties that are not found in conventional hydrocarbon thiols.^[1]

The dominant feature of the molecule is the perfluorohexyl chain. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 116 kcal/mol.^[1] This imparts exceptional thermal stability and chemical inertness to the fluorinated segment of the molecule.^[1] Conversely, the thiol group is highly reactive and serves as a versatile chemical handle for various transformations, including oxidation to disulfides or sulfonic acids and, most notably, covalent attachment to noble metal surfaces.^{[1][4]}

The primary application of **2-(Perfluorohexyl)ethanethiol** is in the formation of Self-Assembled Monolayers (SAMs), particularly on gold surfaces.^[5] The strong affinity of the sulfur atom for gold drives the spontaneous organization of these molecules into a dense, ordered monolayer.^[6] The resulting surface, dominated by the closely packed, low-energy perfluorohexyl groups, exhibits profound hydrophobicity and oleophobicity.^{[1][5]} This property is leveraged in applications ranging from water-repellent coatings and advanced lubricants to microfluidics and biosensors.^{[1][5]}

Table 1: Physicochemical Properties of **2-(Perfluorohexyl)ethanethiol**

Property	Value	Source(s)
CAS Number	34451-26-8	[2][5][7]
Molecular Formula	C ₈ H ₅ F ₁₃ S	[1][2][3]
Molecular Weight	380.17 g/mol	[2][5]
Appearance	Clear, Colourless Oil	[8]
Boiling Point	158 °C (at 760 mmHg)	[5][7]
Melting Point	-26 °C	[7]
Density	1.62 g/mL (at 20 °C)	[7][8]
Refractive Index	1.32 (at 15 °C)	[7]
pKa	9.59 (Predicted)	[8]

Theoretical Framework of Solubility

The solubility of **2-(Perfluorohexyl)ethanethiol** is a direct consequence of its amphiphilic and segmented nature. The molecule can be conceptually divided into three parts, each with a distinct contribution:

- Perfluorohexyl Tail (C₆F₁₃-): This segment is fluorous, meaning it is not only hydrophobic (water-repelling) but also lipophobic/oleophobic (oil-repelling). Fluorocarbons have very weak intermolecular van der Waals forces due to the low polarizability of the fluorine atom.^[6] Consequently, this tail has a strong tendency to phase-separate from both aqueous and hydrocarbon-based media. Its salvation is most favorable in highly fluorinated solvents.
- Ethylene Spacer (-CH₂CH₂-): This short hydrocarbon linker provides a degree of flexibility and separates the fluorous tail from the polar headgroup. While it is nonpolar, its presence slightly mitigates the extreme oleophobicity of the perfluoroalkyl chain, allowing for some interaction with hydrocarbon solvents.
- Thiol Headgroup (-SH): The thiol group is polar and capable of hydrogen bonding, although it is a weaker hydrogen bond donor and acceptor compared to the hydroxyl (-OH) group. This group provides a site for interaction with polar solvents. Its reactivity, particularly its ability to deprotonate to a thiolate (-S⁻), can significantly influence solubility in basic aqueous media.^[4]

Based on these principles, a general solubility profile can be predicted:

- Aqueous Solubility: Expected to be extremely low. The large, hydrophobic, and fluorous tail dominates the molecule's character, overcoming the slight polarity of the thiol headgroup.
- Hydrocarbon Solvent Solubility (e.g., Hexane, Toluene): Limited. While the ethylene spacer can interact with these solvents, the strong drive for the fluorous tails to self-associate and phase-separate (the "fluorous effect") will hinder extensive mixing.
- Polar Aprotic Solvent Solubility (e.g., Acetone, THF, Chloroform): Moderate to good. These solvents can interact with the thiol group and are better able to solvate the molecule as a whole compared to nonpolar hydrocarbons.^[8]
- Polar Protic Solvent Solubility (e.g., Methanol, Ethanol): Moderate. These alcohols can hydrogen bond with the thiol group. Solubility is often achieved in solvents like ethanol or isopropanol for the preparation of SAMs.^{[6][9]}

- Fluorinated Solvent Solubility (e.g., HFE-7100, FC-770): High. "Like dissolves like" is the governing principle here. The perfluorohexyl tail is readily solvated by fluorous solvents, leading to excellent solubility.

Qualitative and Quantitative Solubility Data

Quantitative public-domain data on the solubility of **2-(Perfluorohexyl)ethanethiol** is sparse. However, qualitative descriptions and data from related compounds provide a clear picture of its behavior.

Table 2: Solubility Profile of **2-(Perfluorohexyl)ethanethiol**

Solvent Class	Representative Solvent(s)	Observed/Expected Solubility	Source(s)
Aqueous	Water	Insoluble / Very Low	[1][9]
Polar Protic	Methanol, Ethanol	Soluble / Moderate	[6][8]
Polar Aprotic	Chloroform, Diethyl Ether	Soluble / Good	[8][10]
Nonpolar Hydrocarbon	Hexane, Toluene	Sparingly Soluble / Low	Inferred
Fluorinated	F-113 (Trichlorotrifluoroethane)	Soluble / High	[10]

Note: Data for F-113 and diethyl ether is based on the closely related 2-(perfluorooctyl)ethanesulfinic acid, which serves as a strong proxy for the behavior of the fluorinated chain.[10]

Experimental Protocol for Solubility Determination

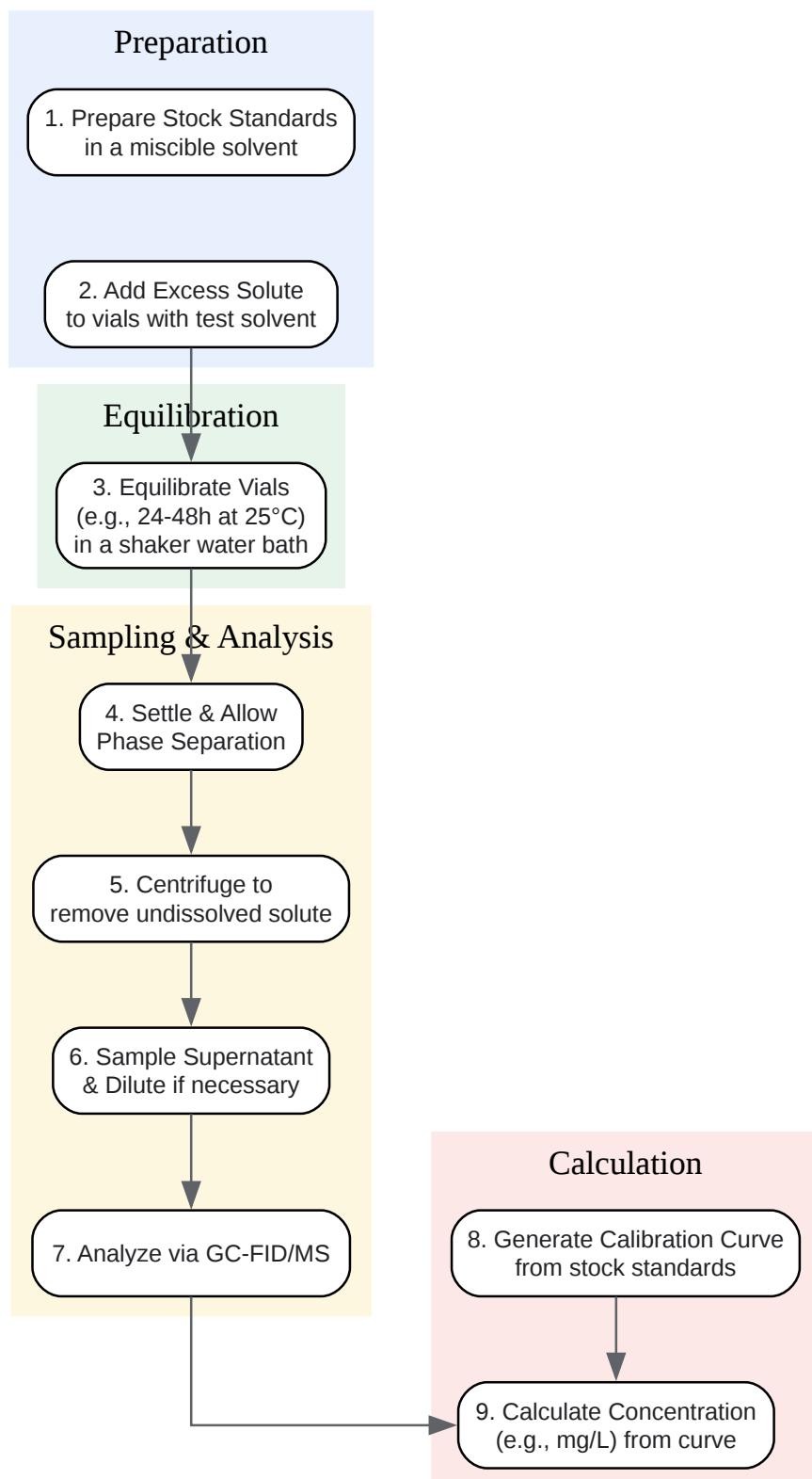
For researchers requiring precise solubility data in a specific solvent system, direct experimental determination is necessary. The following protocol outlines a robust method based on the isothermal shake-flask method coupled with Gas Chromatography (GC) analysis.

This approach is a self-validating system as it relies on achieving equilibrium and uses a highly sensitive and specific analytical technique.

Rationale for Method Selection

- Isothermal Shake-Flask Method: This is a gold-standard technique for determining the solubility of substances. It ensures that the system reaches thermodynamic equilibrium between the solute and the solvent at a constant temperature, providing a true measure of saturation solubility.
- Gas Chromatography (GC): **2-(Perfluorohexyl)ethanethiol** is thermally stable and has a defined boiling point, making it an ideal candidate for GC analysis.^{[5][7]} Using a mass spectrometer (MS) or a flame ionization detector (FID) provides the high sensitivity needed to quantify low solubility levels and the selectivity to distinguish the analyte from solvent impurities.

Experimental Workflow Diagram

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Caption: Workflow for solubility determination using the shake-flask method and GC analysis.

Step-by-Step Methodology

- Preparation of Calibration Standards: a. Accurately prepare a concentrated stock solution of **2-(Perfluorohexyl)ethanethiol** (e.g., 1000 mg/L) in a highly miscible solvent where it is known to be freely soluble (e.g., isopropanol). b. Perform serial dilutions of this stock solution with the chosen test solvent to create a series of at least five calibration standards spanning the expected solubility range.
- Sample Preparation: a. In triplicate, add an excess amount of **2-(Perfluorohexyl)ethanethiol** to separate vials containing a known volume of the test solvent (e.g., add 100 μ L of the thiol to 10 mL of solvent). An excess is visually confirmed by the presence of undissolved droplets of the oil-like thiol, even after vigorous mixing. b. Include a solvent-only blank.
- Equilibration: a. Seal the vials tightly to prevent solvent evaporation. b. Place the vials in an isothermal shaker water bath set to the desired temperature (e.g., 25.0 ± 0.5 °C). c. Agitate the vials for a sufficient period to ensure equilibrium is reached. A preliminary kinetic study is recommended, but 24 to 48 hours is typically adequate. Equilibrium is confirmed if samples taken at 24 and 48 hours yield the same concentration.
- Phase Separation and Sampling: a. Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 24 hours to allow undissolved droplets to settle. b. To ensure complete removal of any suspended microdroplets, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes). c. Carefully extract an aliquot of the clear supernatant (the saturated solution) using a glass syringe. Avoid disturbing the bottom layer of undissolved solute.
- Analysis: a. Analyze the calibration standards by GC to generate a calibration curve (peak area vs. concentration). b. Analyze the prepared samples from the supernatant. If necessary, dilute the samples with the test solvent to fall within the linear range of the calibration curve. c. The concentration is determined by comparing the sample's peak area to the calibration curve. The resulting value represents the saturation solubility of **2-(Perfluorohexyl)ethanethiol** in that solvent at the specified temperature.

Conclusion

The solubility of **2-(Perfluorohexyl)ethanethiol** is a complex interplay between its fluorous tail, hydrocarbon spacer, and polar thiol headgroup. It is fundamentally insoluble in water but demonstrates moderate to high solubility in various organic solvents, particularly polar aprotic, alcoholic, and fluorinated media.^{[1][8][10]} This solubility profile is critical for its primary application in forming highly ordered, low-energy self-assembled monolayers.^{[5][6]} For applications requiring precise control over concentration, the detailed shake-flask GC protocol provided in this guide offers a reliable and scientifically sound method for determining its solubility in any solvent of interest. Understanding and quantifying these solubility characteristics is a prerequisite for the successful design and implementation of advanced materials and technologies that leverage the unique properties of this compound.

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